molecular formula C6H10O2 B3031335 7-Oxabicyclo[2.2.1]heptan-2-ol CAS No. 253876-00-5

7-Oxabicyclo[2.2.1]heptan-2-ol

Cat. No. B3031335
CAS RN: 253876-00-5
M. Wt: 114.14 g/mol
InChI Key: DXJWCIYSWHNWHQ-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptan-2-ol, also known as 7-oxabicycloheptan-2-ol, is a bicyclic monoterpene alcohol. It is a naturally occurring compound that is found in a variety of plants, including garlic, ginger, and lemongrass. This compound has been studied for its potential medicinal applications, particularly in the areas of anti-inflammatory and analgesic effects.2.1]heptan-2-ol.

Scientific Research Applications

Glucose Sensing and Electrochemical Applications

7-Oxabicyclo[2.2.1]heptan-2-ol (also known as 7-azabicyclo[2.2.1]heptan-7-ol or ABHOL) has been investigated for its electrochemical properties. Researchers have explored its application in glucose sensing. Although the cyclic voltammogram for the first cycle was initially unstable, it became reproducible after subsequent cycles, enabling the electrochemical analysis of ethanol and glucose .

Substrate for Enzymatic Studies

7-Oxabicyclo[2.2.1]heptan-2-one (a derivative of 7-Oxabicyclo[2.2.1]heptane) has been employed as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases. These enzymes are involved in the reductive reaction of ketones .

Baeyer–Villiger Oxidation and C–C Bond Cleavage

The Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is a commonly used reaction to cleave a C–C bond of the 7-oxabicyclo[2.2.1]heptanes. Additionally, other routes, such as retro-Claisen, retro-Diekmann, and Grob fragmentations, have been explored for the synthesis of derivatives .

Solid Phases and Structural Investigations

Powder synchrotron X-ray diffraction studies have confirmed that 7-oxabicyclo[2.2.1]heptane forms multiple solid phases upon cooling and warming. These phases were previously indicated by spectroscopic and differential scanning calorimetry (DSC) measurements .

Mechanism of Action

properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJWCIYSWHNWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379629
Record name 7-oxabicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo[2.2.1]heptan-2-ol

CAS RN

253876-00-5
Record name 7-oxabicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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